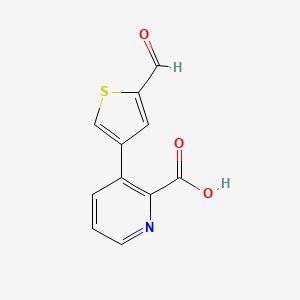

3-(2-Formylthiophen-4-YL)picolinic acid

Description

3-(2-Formylthiophen-4-YL)picolinic acid is a structurally distinct derivative of picolinic acid, characterized by a thiophene ring substituted with a formyl group at the 2-position and attached to the picolinic acid scaffold at the 4-position. This compound combines the chelating properties of picolinic acid (a pyridine-2-carboxylic acid) with the electron-rich, aromatic thiophene moiety.

Properties

IUPAC Name |

3-(5-formylthiophen-3-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c13-5-8-4-7(6-16-8)9-2-1-3-12-10(9)11(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFVXMAIFRNYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CSC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Formylthiophen-4-YL)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Suzuki-Miyaura coupling reaction suggests that it could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Formylthiophen-4-YL)picolinic acid can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: 3-(2-Carboxythiophen-4-YL)picolinic acid.

Reduction: 3-(2-Hydroxymethylthiophen-4-YL)picolinic acid.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(2-Formylthiophen-4-YL)picolinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of 3-(2-Formylthiophen-4-YL)picolinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving zinc finger proteins (ZFPs) and other metal-binding proteins. These interactions may disrupt normal cellular functions and contribute to the compound’s biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of 3-(2-Formylthiophen-4-YL)picolinic acid include:

Picolinic acid : The parent compound lacks substituents on the pyridine ring, enabling straightforward coordination with metals via its N,O-bidentate sites .

3-Methylpicolinic acid : A methyl group at the 3-position enhances steric hindrance, reducing coordination flexibility compared to unsubstituted picolinic acid .

4-Chloropicolinic acid : The electron-withdrawing chloro group increases acidity (pKa ~1.5 vs. picolinic acid’s ~2.5) and alters solubility .

Coordination Chemistry

- Picolinic acid forms 1D coordination polymers with Hg(II) in aqueous solutions, demonstrating N,O,O′-bridging modes .

- In contrast, This compound is expected to exhibit enhanced coordination versatility due to the formyl group’s ability to act as a secondary binding site (e.g., via aldehyde oxygen) and the thiophene’s π-electron system, which may stabilize metal-ligand interactions. This could lead to higher-dimensional architectures (e.g., 2D networks) compared to simpler derivatives .

Solubility and Stability

- Picolinic acid and nicotinic acid (pyridine-3-carboxylic acid) show moderate water solubility (~50 mg/mL) due to their polar carboxylic groups .

- The thiophene-formyl substituent in this compound likely reduces aqueous solubility, as seen in hydrophobic derivatives like 6-(3-ethoxyphenyl)-picolinic acid . However, the formyl group may enhance solubility in aprotic solvents (e.g., DMSO), similar to urea-solubilized nicotinamide derivatives .

Data Tables

Table 1: Comparative Properties of Picolinic Acid Derivatives

*Predicted based on electron-withdrawing substituent effects.

Key Research Findings

- Solvent Effects: Mercury(II) complexes of picolinic acid adopt 1D polymeric or mononuclear structures depending on solvent polarity . The formylthiophen group in the target compound may favor non-aqueous solvents, stabilizing unique coordination modes.

- Electronic Effects : Chloro and methyl substituents alter picolinic acid’s acidity and metal-binding affinity . The formyl group’s electron-withdrawing nature may enhance the carboxylic acid’s acidity, improving chelation strength.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.